molecular formula C11H14O B14326252 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 104174-47-2

2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14326252
CAS No.: 104174-47-2
M. Wt: 162.23 g/mol
InChI Key: XETZEKWPNHTPOC-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.2283 g/mol It is a derivative of indanol and is characterized by the presence of two methyl groups and a hydroxyl group attached to the indane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Substitution reactions typically involve halogenation or alkylation using reagents like halogens or alkyl halides.

Major Products: The major products formed from these reactions include various substituted indanones, indenes, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The compound acts as an electron donor and can participate in redox reactions, influencing cellular processes and biochemical pathways. Its specific molecular targets and pathways are still under investigation, but it is known to affect enzyme activity and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

104174-47-2

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2,3-dimethyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C11H14O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-8,11-12H,1-2H3

InChI Key

XETZEKWPNHTPOC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC=CC=C2C1O)C

Origin of Product

United States

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